N-[2-(dimethylamino)-2-phenylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name This compound reflects the compound’s core structure and substituent arrangement. The parent moiety, 2,3-dihydro-1,4-benzodioxine , consists of a benzene ring fused to a 1,4-dioxane ring, with partial saturation at the 2,3-positions. The sulfonamide group (-SO₂NH-) is attached at position 6 of the benzodioxine system, while the nitrogen of the sulfonamide is further substituted with a 2-(dimethylamino)-2-phenylethyl group.
The structural representation (Figure 1) highlights:
- The benzodioxine core (C₈H₈O₂), characterized by a six-membered benzene ring fused to a five-membered dioxolane ring.
- The sulfonamide functional group (-SO₂NH-), which introduces a sulfur atom and two additional oxygen atoms.
- The N-substituent , comprising an ethyl chain with a chiral center at the second carbon, bonded to a phenyl group and a dimethylamino group (-N(CH₃)₂).
The canonical SMILES notation for this compound is CN(C)C(Cc1ccc(cc1)NS(=O)(=O)c2ccc3c(c2)OCCO3)C , illustrating the connectivity of the dimethylamino-phenethyl substituent to the sulfonamide nitrogen.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₈H₂₂N₂O₄S , derived from the summation of atomic contributions:
- Benzodioxine core : 8 carbon (C), 8 hydrogen (H), and 2 oxygen (O) atoms.
- Sulfonamide group : 1 sulfur (S), 2 oxygen (O), 1 nitrogen (N), and 1 hydrogen (H).
- N-substituent : 10 carbon (C), 14 hydrogen (H), and 1 nitrogen (N) from the 2-(dimethylamino)-2-phenylethyl group.
| Property | Value |
|---|---|
| Molecular formula | C₁₈H₂₂N₂O₄S |
| Molecular weight (g/mol) | 362.44 |
| Exact mass | 362.1302 |
The molecular weight (362.44 g/mol) is calculated from the sum of atomic masses:
- Carbon: $$ 18 \times 12.01 = 216.18 $$
- Hydrogen: $$ 22 \times 1.008 = 22.18 $$
- Nitrogen: $$ 2 \times 14.01 = 28.02 $$
- Oxygen: $$ 4 \times 16.00 = 64.00 $$
- Sulfur: $$ 32.07 $$
Isomeric Considerations and Stereochemical Features
The compound exhibits chirality due to the presence of a stereogenic center at the second carbon of the ethyl substituent, which is bonded to four distinct groups:
- A phenyl ring (C₆H₅)
- A dimethylamino group (-N(CH₃)₂)
- A methylene group (-CH₂-) linked to the sulfonamide nitrogen
- A hydrogen atom
This configuration results in two enantiomers (R and S), which may display divergent physicochemical or biological properties. Synthetically, the compound is typically produced as a racemic mixture unless chiral resolution or asymmetric synthesis techniques are employed.
The benzodioxine core itself is planar and lacks stereochemical variability due to its fused aromatic system. However, the conformational flexibility of the ethyl chain allows for rotational isomers (rotamers), though these do not constitute distinct stereoisomers.
| Isomer Type | Structural Basis |
|---|---|
| Enantiomers | Chiral center at C2 of ethyl substituent |
| Rotamers | Free rotation around C1-C2 bond of ethyl chain |
The stereochemical complexity of this compound underscores the importance of advanced analytical techniques (e.g., X-ray crystallography, chiral HPLC) in characterizing its isomeric forms.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-phenylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-20(2)16(14-6-4-3-5-7-14)13-19-25(21,22)15-8-9-17-18(12-15)24-11-10-23-17/h3-9,12,16,19H,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYRAWYKEUBKJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC2=C(C=C1)OCCO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-phenylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxine core, followed by the introduction of the sulfonamide group. The dimethylamino and phenylethyl groups are then added through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to minimize waste and maximize efficiency. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-phenylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Enzyme Inhibition
α-Glucosidase and Acetylcholinesterase Inhibitors
Recent studies have demonstrated that derivatives of sulfonamides, including those containing the benzodioxane moiety, exhibit significant inhibitory activity against α-glucosidase and acetylcholinesterase enzymes. These enzymes play crucial roles in carbohydrate metabolism and neurotransmission, respectively.
- α-Glucosidase Inhibition : Compounds synthesized from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) were tested for their ability to inhibit α-glucosidase. The results indicated that these sulfonamide derivatives could potentially be developed as therapeutic agents for Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption in the intestines .
- Acetylcholinesterase Inhibition : The same compounds were assessed for their ability to inhibit acetylcholinesterase, which is vital for managing conditions like Alzheimer's disease. The findings suggest that these derivatives may contribute to improving cholinergic transmission and cognitive function .
Antidiabetic Properties
In Vivo Evaluation
The antidiabetic potential of N-[2-(dimethylamino)-2-phenylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been evaluated through various experimental models. A study involving streptozotocin-induced diabetic rats showed that certain sulfonamide derivatives significantly reduced blood glucose levels compared to control groups.
| Compound | Blood Glucose Reduction (%) | Reference |
|---|---|---|
| Compound A | 32.7% (vs. glibenclamide) | |
| Compound B | 28.5% | |
| Control Group | Increased levels |
These results indicate that modifications of the benzodioxane structure can lead to enhanced hypoglycemic effects, suggesting a promising avenue for developing new antidiabetic agents.
Neuroprotective Effects
Potential in Neurodegenerative Diseases
The inhibition of acetylcholinesterase by compounds derived from this compound suggests potential neuroprotective applications. By enhancing acetylcholine levels in the brain, these compounds may help alleviate symptoms associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
Case Study 1: Synthesis and Evaluation of Sulfonamide Derivatives
A research team synthesized a series of sulfonamide derivatives based on the benzodioxane structure and evaluated their biological activities. The study found that specific modifications led to enhanced inhibitory effects on both α-glucosidase and acetylcholinesterase activities. This work highlights the importance of structural optimization in developing effective therapeutic agents .
Case Study 2: Antidiabetic Activity Assessment
In a controlled study involving diabetic rat models, various sulfonamide derivatives were administered to assess their hypoglycemic effects. The results showed significant reductions in blood glucose levels for several compounds compared to standard treatments like glibenclamide, suggesting their potential as alternative antidiabetic therapies .
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-phenylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural attributes and molecular properties of the target compound with analogs:
*Estimated based on analogs with similar substituents.
Key Observations :
- Solubility: The dimethylamino group in the target compound and the hydrochloride salt in improve solubility in acidic environments, a critical factor for oral bioavailability.
- Stability : Electron-withdrawing groups (e.g., Cl in , F in ) stabilize the sulfonamide moiety against enzymatic degradation.
Antimicrobial and Antifungal Activity
- Compound 7l (from ): Exhibited potent antimicrobial activity (MIC = 4–8 µg/mL against S. aureus and E. coli) with low hemolytic activity (<10%). The 3,5-dimethylphenyl acetamide substituent likely enhances target binding.
- Target Compound: The dimethylamino-phenylethyl group may improve interaction with bacterial membranes or enzymes, though empirical data is needed.
Antiparasitic Potential
- Benzothiophene-carboxamide derivatives (e.g., ) demonstrate efficacy against heartworm infections, suggesting benzodioxine sulfonamides could be explored for similar applications.
ADMET Considerations
Biological Activity
N-[2-(dimethylamino)-2-phenylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxine core, sulfonamide group, and a dimethylamino-phenyl substituent. Its molecular formula is with a molecular weight of approximately 348.41 g/mol. The structural characteristics contribute to its biological activity by influencing solubility, permeability, and interaction with biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in various cancers .
- Antitumor Activity : In vitro studies demonstrate that the compound can induce apoptosis in cancer cell lines by increasing the levels of acetylated histones and promoting cell cycle arrest .
- Anti-inflammatory Effects : Preliminary data suggest that it may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.
Pharmacokinetics
Pharmacokinetic studies reveal important insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound:
- Absorption : High oral bioavailability has been reported in preclinical models.
- Distribution : The compound shows significant tissue distribution with an affinity for tumor tissues.
- Metabolism : Initial findings indicate metabolic stability across various species, suggesting a favorable profile for further development .
- Excretion : Primarily excreted through renal pathways.
Case Studies and Clinical Applications
Several case studies highlight the therapeutic potential of this compound:
- Cancer Treatment : In xenograft models, the compound exhibited significant antitumor efficacy against various cancer types, including hematological malignancies .
- Combination Therapies : Studies suggest enhanced effects when used in combination with other chemotherapeutic agents or immunotherapies.
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are most effective for preparing N-[2-(dimethylamino)-2-phenylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?
The synthesis typically involves a multi-step approach starting with 2,3-dihydro-1,4-benzodioxin-6-amine reacting with benzenesulfonyl chloride under basic aqueous conditions (pH 9–10) to form the sulfonamide core. Subsequent alkylation of the dimethylamino-phenylethyl group is achieved using polar aprotic solvents like DMF and catalytic lithium hydride (LiH) . Key steps include dynamic pH control for optimal sulfonamide formation and LiH activation for efficient nucleophilic substitution .
Q. How is structural characterization performed for this compound and its derivatives?
Characterization relies on spectroscopic techniques:
- IR spectroscopy confirms sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and benzodioxane (C-O-C stretching at ~1200–1250 cm⁻¹) functional groups.
- ¹H-NMR identifies aromatic protons (δ 6.8–7.5 ppm), dimethylamino groups (singlet at δ 2.2–2.5 ppm), and methylene/methine protons in the dihydrobenzodioxine ring (δ 4.0–4.5 ppm).
- CHN analysis validates molecular formula and purity (>95%) .
Q. What in vitro assays are used to evaluate the bioactivity of this compound?
Common assays include:
- α-Glucosidase inhibition : Measures IC₅₀ values via spectrophotometric monitoring of p-nitrophenol release from pNPG substrate .
- Acetylcholinesterase (AChE) inhibition : Uses Ellman’s method to quantify thiocholine production .
- Lipoxygenase (LOX) inhibition : Assesses anti-inflammatory potential via linoleic acid oxidation .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict intermediates and transition states, reducing trial-and-error experimentation. ICReDD’s integrated approach combines computational modeling with experimental validation to refine parameters like solvent choice, temperature, and catalyst loading . For example, LiH’s role in activating sulfonamide intermediates can be mechanistically validated through charge distribution analysis .
Q. What strategies resolve contradictions in enzyme inhibition data across derivatives?
Discrepancies in α-glucosidase vs. AChE inhibition (e.g., moderate vs. weak activity) often arise from steric or electronic variations in substituents. Solutions include:
- Structural modification : Introducing electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhances α-glucosidase inhibition (IC₅₀ ~81–86 µM) .
- Enzyme docking studies : Molecular dynamics simulations identify key binding residues (e.g., AChE’s peripheral anionic site) to guide rational design .
- Assay standardization : Triplicate testing with acarbose (reference IC₅₀ 37.38 µM) ensures reproducibility .
Q. How do solvent and pH conditions impact sulfonamide stability during synthesis?
Stability studies in DMF vs. DMSO reveal:
- DMF : Enhances solubility but may degrade sulfonamides at >80°C.
- pH 8–10 : Optimal for sulfonamide formation; lower pH risks hydrolysis of the benzodioxane ring . A table summarizing stability under varying conditions:
| Solvent | Temperature (°C) | pH | Stability (Half-life) |
|---|---|---|---|
| DMF | 25 | 9 | >24 hours |
| DMSO | 50 | 7 | ~12 hours |
| Water | 25 | 10 | >48 hours |
Q. What analytical challenges arise in quantifying trace impurities in this compound?
Impurities like unreacted benzenesulfonyl chloride or byproducts (e.g., di-substituted derivatives) require:
- HPLC-MS : Detects low-abundance species (detection limit ~0.1%).
- TLC monitoring : Validates reaction completion (Rf ~0.6 in ethyl acetate/hexane) .
- Recrystallization : Ethanol/water mixtures (3:1) achieve >99% purity for pharmacological testing .
Methodological Considerations
- Data Reproducibility : Use triplicate experiments and report mean ± SEM for enzyme assays .
- Ethical Compliance : Confirm compound use adheres to in vitro protocols; human/animal administration is prohibited .
- Open Science : Share spectral datasets (e.g., NMR, IR) via repositories to enable peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
